molecular formula C7H8N2O2 B3347874 2-(1-Nitroethyl)pyridine CAS No. 145964-18-7

2-(1-Nitroethyl)pyridine

Cat. No.: B3347874
CAS No.: 145964-18-7
M. Wt: 152.15 g/mol
InChI Key: IYOGYJDUODCCAJ-UHFFFAOYSA-N
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Description

2-(1-Nitroethyl)pyridine is a pyridine derivative featuring a nitro (-NO₂) group attached to an ethyl side chain at the 2-position of the pyridine ring. This structural motif confers unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The nitro group acts as a strong electron-withdrawing substituent, influencing reactivity in electrophilic substitution and reduction reactions.

Properties

IUPAC Name

2-(1-nitroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-6(9(10)11)7-4-2-3-5-8-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOGYJDUODCCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566397
Record name 2-(1-Nitroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145964-18-7
Record name 2-(1-Nitroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Nitroethyl)pyridine can be achieved through several methods. One common approach involves the nitration of 2-ethylpyridine. This process typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Another method involves the alkylation of pyridine with 1-nitroethane. This reaction can be facilitated by the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the 1-nitroethane, followed by its reaction with pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Nitroethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst, or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-(1-Aminoethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Nitroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of nitro compounds with biological molecules.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Nitroethyl)pyridine is largely dependent on its chemical reactivity. The nitro group is electron-withdrawing, which influences the compound’s reactivity in various chemical reactions. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

4-(1-Nitroethyl)pyridinium Picrate (C₁₃H₁₁N₅O₉)
  • Structure : The nitroethyl group is at the 4-position of pyridine, forming a picrate salt.
  • Physical Properties: Melting point of 118–120 °C (decomposes in 95% ethanol) .
  • Analytical Data : Carbon (40.94%), Hydrogen (2.89%), Nitrogen (18.37%) .
  • Relevance : Demonstrates the impact of nitro group placement on stability and salt formation.
2-((4-(2-Nitroethyl)benzyl)oxy)pyridine
  • Structure : Nitroethyl is part of a benzyloxy substituent at the 2-position.
2-(2-Aminoethyl)pyridine
  • Structure: Substituted with an amino (-NH₂) group instead of nitro.
  • Properties: Higher basicity due to the amino group, enabling hydrogen bonding and participation in nucleophilic reactions .
2-(Chloromethyl)pyridine Hydrochloride
  • Structure : Chloromethyl group at the 2-position.
  • Hazards : Causes severe eye/skin irritation and systemic toxicity upon ingestion .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Reactivity Highlights
4-(1-Nitroethyl)pyridinium picrate 389.26 118–120 (dec.) Nitroethyl Forms stable salts; decomposes under heat
2-(Chloromethyl)pyridine HCl 164.03 Not reported Chloromethyl Highly reactive; hazardous upon exposure
2-(2-Aminoethyl)pyridine 122.17 Not reported Aminoethyl Participates in Schiff base formation
2-(2-Hydroxyethyl)pyridine 123.16 Not reported Hydroxyethyl Polar; enhances solubility in polar solvents

Key Observations :

  • Nitroethyl vs. Aminoethyl: The nitro group reduces basicity and increases molecular weight compared to amino derivatives. For example, 4-(1-Nitroethyl)pyridinium picrate has 18.37% nitrogen content , lower than aminoethyl analogues (typically >20% ).
  • Stability : Nitro compounds like 2-(1-Nitroethyl)pyridine may exhibit thermal instability, as seen in the decomposition of 4-(1-Nitroethyl)pyridinium picrate at 120°C .

Electronic Effects and Spectroscopic Data

  • NMR Shifts : Nitro groups cause deshielding in adjacent protons. For example, in 2-((4-(2-Nitroethyl)benzyl)oxy)pyridine, the nitroethyl protons resonate downfield compared to hydroxyethyl analogues .
  • IR Spectroscopy: Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) bands distinguish nitroethyl compounds from other derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Nitroethyl)pyridine
Reactant of Route 2
2-(1-Nitroethyl)pyridine

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